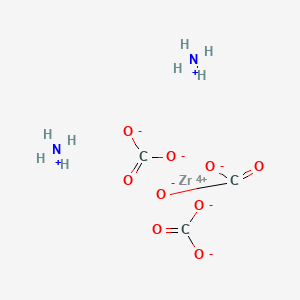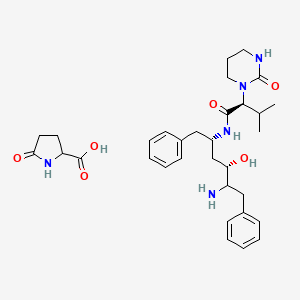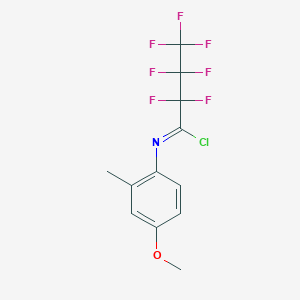
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a butanimidoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride typically involves the reaction of 4-methoxy-2-methylphenylamine with heptafluorobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the imidoyl chloride group can lead to the formation of corresponding amines.
Oxidation Reactions: Oxidation can result in the formation of imides or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an amine.
Wissenschaftliche Forschungsanwendungen
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and imidoyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Phenyl isothiocyanate: Used in the synthesis of isothiocyanates from amines.
Uniqueness
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is unique due to its high fluorine content, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
923569-77-1 |
|---|---|
Molekularformel |
C12H9ClF7NO |
Molekulargewicht |
351.65 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride |
InChI |
InChI=1S/C12H9ClF7NO/c1-6-5-7(22-2)3-4-8(6)21-9(13)10(14,15)11(16,17)12(18,19)20/h3-5H,1-2H3 |
InChI-Schlüssel |
DQIJQQYCIDPTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)N=C(C(C(C(F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
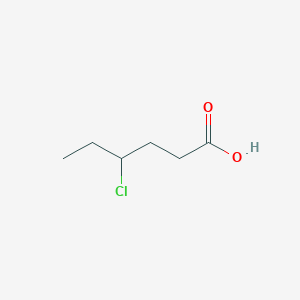
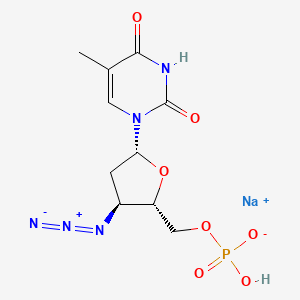
![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
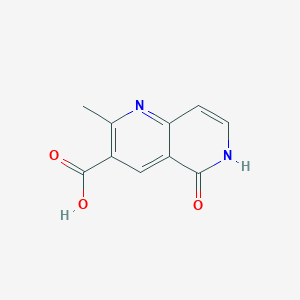
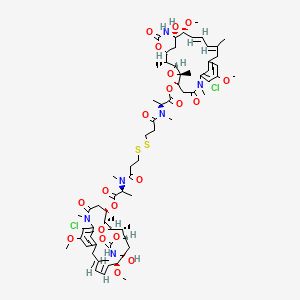
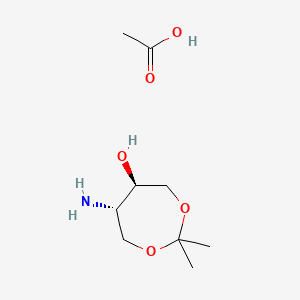
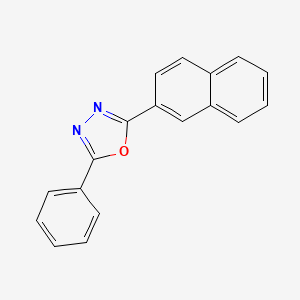
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
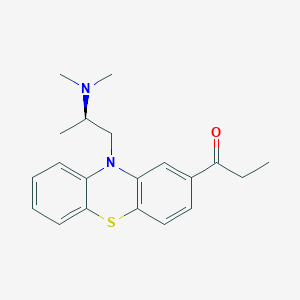
![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
